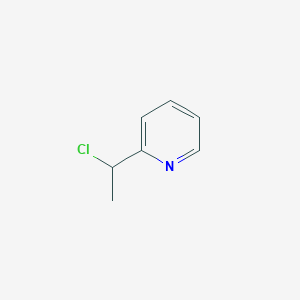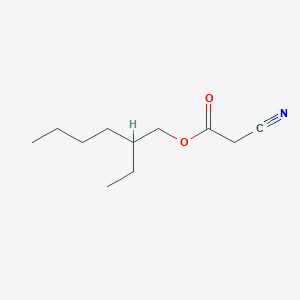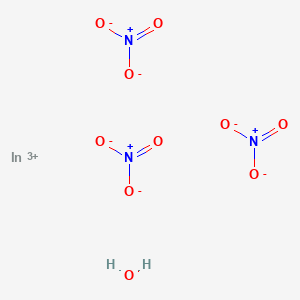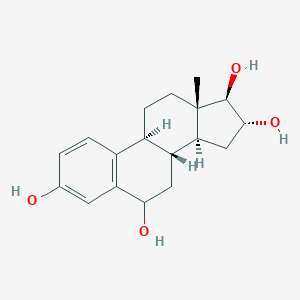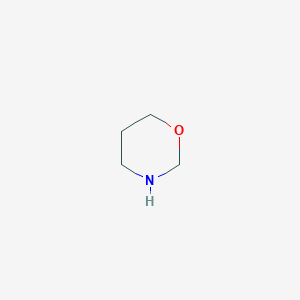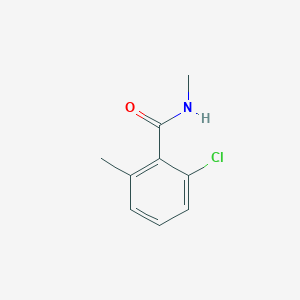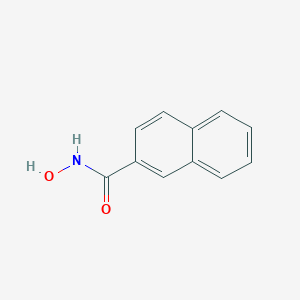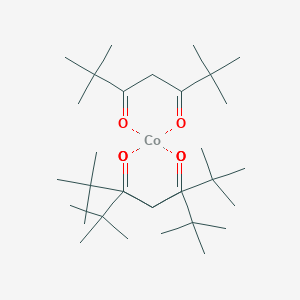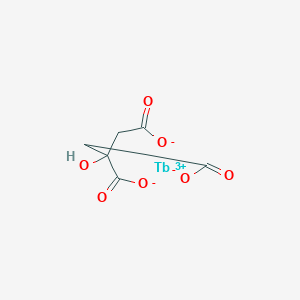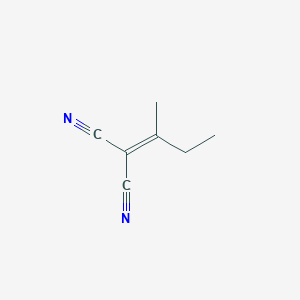
2-(1-Methylpropylidene)malononitrile
Overview
Description
2-(1-Methylpropylidene)malononitrile, also known as MPTP, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1950s and has since been used in various studies to understand its mechanism of action and potential applications in the field of medicine.
Scientific Research Applications
2-(1-Methylpropylidene)malononitrile has been used extensively in scientific research due to its unique properties. It has been found to be a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans. This property has made it a valuable tool for studying the pathophysiology of Parkinson's disease and developing potential treatments.
Mechanism Of Action
The mechanism of action of 2-(1-Methylpropylidene)malononitrile involves the oxidation of 2-(1-Methylpropylidene)malononitrile to MPP+ by monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(1-Methylpropylidene)malononitrile are primarily related to its neurotoxic properties. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms. In addition, 2-(1-Methylpropylidene)malononitrile has been found to induce oxidative stress and inflammation in the brain, leading to further damage to neurons.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(1-Methylpropylidene)malononitrile in lab experiments include its potency and selectivity for dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. However, its neurotoxic properties also pose a risk to researchers and require careful handling. In addition, the use of 2-(1-Methylpropylidene)malononitrile in animal models of Parkinson's disease has been criticized for not accurately reflecting the human disease.
Future Directions
For research on 2-(1-Methylpropylidene)malononitrile include developing new animal models that better reflect the human disease, investigating potential treatments for Parkinson's disease using 2-(1-Methylpropylidene)malononitrile as a tool, and exploring the potential use of 2-(1-Methylpropylidene)malononitrile in other areas of medicine. In addition, further studies are needed to understand the mechanism of action of 2-(1-Methylpropylidene)malononitrile and its effects on other neurotransmitter systems in the brain.
Conclusion:
In conclusion, 2-(1-Methylpropylidene)malononitrile is a valuable tool for studying Parkinson's disease and has been used extensively in scientific research. Its unique properties as a neurotoxin have allowed researchers to better understand the pathophysiology of Parkinson's disease and develop potential treatments. However, its neurotoxic properties also pose a risk to researchers and require careful handling. Future research on 2-(1-Methylpropylidene)malononitrile should focus on developing new animal models, investigating potential treatments for Parkinson's disease, and exploring its potential use in other areas of medicine.
Synthesis Methods
The synthesis of 2-(1-Methylpropylidene)malononitrile involves the reaction of malononitrile with isobutyraldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation reaction, resulting in the formation of 2-(1-Methylpropylidene)malononitrile. The yield of the reaction can be improved by using a solvent such as ethanol or acetone.
properties
IUPAC Name |
2-butan-2-ylidenepropanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-6(2)7(4-8)5-9/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIVLXLHHYLSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336682 | |
| Record name | 2-(1-Methylpropylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpropylidene)malononitrile | |
CAS RN |
13017-50-0 | |
| Record name | 2-(1-Methylpropylidene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13017-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylpropylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



